molecular formula C10H9N7O2S B13325062 7-Methylazathioprine

7-Methylazathioprine

Cat. No.: B13325062
M. Wt: 291.29 g/mol
InChI Key: OLAVTIZRCVTOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylazathioprine (CAS 302840-04-6) is a chemical derivative of the established immunosuppressive drug Azathioprine . With a molecular formula of C10H9N7O2S and a molecular weight of 291.29 g/mol, this purine analogue is offered for research use in immunological and biochemical studies . Researchers are interested in this compound to study the structure-activity relationships of antimetabolite drugs. Like its parent compound, this compound is believed to act as a prodrug, with its mechanism of action potentially involving the disruption of purine synthesis and subsequent inhibition of DNA and RNA synthesis in rapidly dividing cells, such as those in the immune system . Azathioprine and its metabolites are known to be incorporated into nucleic acids, leading to cytotoxic effects and interference with cellular proliferation, which is a key area of investigation for this methylated derivative . Its primary research value lies in its use as a tool compound in laboratory settings to explore metabolic pathways, immunosuppressive mechanisms, and for potential applications in studying autoimmune conditions and organ transplantation biology at a preclinical level. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, including any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N7O2S

Molecular Weight

291.29 g/mol

IUPAC Name

7-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine

InChI

InChI=1S/C10H9N7O2S/c1-15-4-13-7-6(15)9(12-3-11-7)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3

InChI Key

OLAVTIZRCVTOLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)SC3=C(N=CN3C)[N+](=O)[O-]

Origin of Product

United States

Compound Identification:

7-Methylazathioprine, an isomer of the more commonly studied 9-Methylazathioprine, has the molecular formula C₁₀H₉N₇O₂S. It is systematically named 7-methyl-6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7H-purine. The compound is available as a reference material, for instance from LGC Standards under the product code MM1532.04, which indicates that extensive characterization has been performed to certify its structure and purity. However, the comprehensive Certificate of Analysis containing this detailed data is not publicly available.

Missing Spectroscopic and Structural Data:

The requested article outline is highly specific, requiring in-depth analysis for each section:

Current Research Trajectories and Future Directions for 7 Methylazathioprine Studies

Strategic Approaches for the Chemical Synthesis of this compound

The primary route for synthesizing this compound involves the direct methylation of its precursor, azathioprine.

Precursor Chemistry and Reaction Pathways in this compound Synthesis

The synthesis of this compound is typically achieved through the nucleophilic methylation of azathioprine. vulcanchem.com Azathioprine itself is a derivative of 6-mercaptopurine and is characterized by a purine (B94841) core linked to a nitroimidazole moiety. The key reaction involves the introduction of a methyl group onto the N7-position of the purine ring of azathioprine.

The common pathway for this transformation is the reaction of azathioprine with a suitable methylating agent. One documented method involves the use of methyl iodide in the presence of a base, such as potassium carbonate, in a solvent like absolute dimethylformamide. scribd.com In this reaction, the base deprotonates the purine ring system, creating a nucleophilic nitrogen that subsequently attacks the electrophilic methyl group of the methyl iodide, leading to the formation of this compound.

Table 1: Key Reactants in the Synthesis of this compound

Reactant Role
Azathioprine Precursor
Methyl Iodide Methylating Agent
Potassium Carbonate Base

Optimization of Synthetic Yields and Reaction Conditions for this compound

The efficiency of this compound synthesis is influenced by several factors, including reaction temperature and the potency of the methylating agent. vulcanchem.com To achieve optimal yields, careful control of these parameters is necessary. For instance, the reaction described by Gynkotek involved specific molar ratios of reactants: 220 mg (0.79 mmol) of azathioprine, 400 mg (2.90 mmol) of potassium carbonate, and 0.2 ml (3.2 mmol) of methyl iodide in 7 ml of dimethylformamide. scribd.com

Following the reaction, purification is a critical step to isolate the desired this compound from unreacted starting materials and potential side products. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often employed for both purification and analysis of the final product to ensure high purity. scribd.com The retention times and spectral data obtained from HPLC can confirm the identity and purity of the synthesized compound. scribd.com

Novel Derivatization Studies of the this compound Scaffold

The this compound structure presents several sites for chemical modification, offering the potential to create a library of new compounds with diverse properties.

Exploration of Functional Group Modifications on this compound

The core structure of this compound, featuring a purine and a nitroimidazole ring, allows for various functional group modifications. These modifications can alter the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. For example, substitutions on the purine ring or modifications to the nitro group on the imidazole (B134444) moiety could be explored. While specific derivatization studies directly on this compound are not extensively documented in the provided search results, the principles of functional group modification in similar heterocyclic systems are well-established. microsynth.comashp.orgthermofisher.com Such modifications could include the introduction of different alkyl or aryl groups, halogens, or other functional groups to probe structure-activity relationships. researchgate.net

Development of Analogues with Modified Structural Motifs from this compound

Building upon functional group modifications, the development of analogues with more significant structural changes is a logical next step. This could involve altering the core heterocyclic systems or the linker between them. For instance, replacing the thioether linkage with other functionalities or substituting the nitroimidazole with different heterocyclic rings could lead to novel scaffolds. The synthesis of such analogues would likely require multi-step synthetic pathways, potentially starting from different precursors than azathioprine. artofsmart.com.auyoutube.comnih.gov The goal of creating such analogues would be to investigate how these larger structural changes impact the compound's biological activity, potentially leading to the discovery of new therapeutic agents. researchgate.net Research into purine-based compounds has shown that even small structural changes can significantly affect their biological profiles. researchgate.net

Biochemical Pathways of this compound Formation and Catabolism

The metabolism of the immunosuppressive prodrug azathioprine (AZA) is a complex process involving multiple enzymatic pathways that lead to the formation of various active and inactive metabolites. One such metabolite is this compound.

Enzymatic Biotransformation Mechanisms of Azathioprine to this compound and Subsequent Pathways

Azathioprine is structurally an analog of the purine base hypoxanthine (B114508). Its conversion to this compound is a result of methylation. While the direct enzymatic pathway for the formation of this compound from azathioprine is not as extensively characterized as other metabolic routes, it is understood to be a consequence of methylation reactions within the cell. vulcanchem.com

Following its formation, the metabolic fate of this compound is not fully elucidated. However, given its structural similarity to other methylated purine analogs, it is likely subject to further enzymatic modifications. These subsequent pathways may involve enzymes that typically act on methylated purines, potentially leading to its degradation and excretion.

Identification of Key Enzymes and Metabolic Intermediates in this compound Metabolism

The primary metabolism of azathioprine involves three main competing enzymatic pathways:

Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-mercaptopurine (6-MP), a major metabolite of azathioprine, to form 6-methylmercaptopurine (B131649) (6-MMP). drugbank.comresearchgate.net

Xanthine oxidase (XO): XO oxidizes 6-MP to 6-thiouric acid, an inactive metabolite. drugbank.comfrontiersin.org

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme converts 6-MP into 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the main active cytotoxic metabolites. researchgate.netfrontiersin.org

The metabolic intermediates in the broader azathioprine pathway are well-established and include 6-mercaptopurine, 6-thioguanine nucleotides, and 6-thiouric acid. drugbank.comfrontiersin.org The direct downstream metabolites of this compound itself remain a subject for further investigation.

Impact of this compound on Purine and Nucleotide Biosynthesis Pathways

As a purine analog, this compound has the potential to interfere with the normal synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. vulcanchem.com This interference can occur through two main pathways: de novo synthesis and salvage pathways.

Perturbations in De Novo Purine Synthesis by this compound

De novo purine synthesis is a multi-step process that builds purine rings from simpler molecules. libretexts.orglibretexts.org The active metabolites of azathioprine are known to inhibit this pathway. For instance, 6-TGNs can inhibit phosphoribosyl pyrophosphate amidotransferase (PPAT), a key regulatory enzyme in the de novo pathway. mdpi.com

Given its structural similarity to azathioprine and its metabolites, this compound may also exert an inhibitory effect on de novo purine synthesis. vulcanchem.com By acting as a fraudulent substrate or an allosteric inhibitor of one or more enzymes in this pathway, it could disrupt the production of essential purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). libretexts.org This disruption would ultimately hinder cell proliferation, a key aspect of the immunosuppressive action of azathioprine. aging-us.com

Influence of this compound on Salvage Pathways of Purine Metabolism

The salvage pathways recycle pre-formed purine bases and nucleosides from the breakdown of nucleic acids. researchgate.netfrontiersin.org Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT). mdpi.comnih.gov

The active metabolites of azathioprine, particularly 6-TGNs, are incorporated into DNA and RNA after being processed through the salvage pathway, leading to cytotoxicity. It is conceivable that this compound could also interact with the enzymes of the salvage pathway. It might compete with natural purine bases for binding to enzymes like HGPRT, thereby inhibiting the recycling of endogenous purines. Alternatively, if it is a substrate for these enzymes, it could be converted into fraudulent nucleotides that disrupt cellular processes.

Cellular Uptake and Intracellular Localization Mechanisms of this compound

The entry of this compound into cells is a critical step for its potential metabolic and cytotoxic effects. The exact mechanisms for its uptake have not been specifically detailed in the provided search results. However, based on the transport of other nucleoside and nucleobase analogs, several mechanisms can be postulated.

Small, relatively hydrophobic molecules can cross the plasma membrane via passive diffusion. nih.gov Depending on its physicochemical properties, this compound might utilize this route. However, it is more likely that it relies on specific transport proteins. nih.gov

Facilitated diffusion, mediated by carrier proteins and channel proteins, is a common mechanism for the uptake of sugars, amino acids, and nucleosides. nih.govpressbooks.pub It is plausible that this compound is recognized by one or more of the nucleoside transporters that facilitate the entry of natural purines and their analogs into the cell. Active transport, which requires energy to move substances against their concentration gradient, is another possibility. scribd.comiosrjournals.org

Once inside the cell, the intracellular localization of this compound would determine its metabolic fate and sites of action. It is expected to be found in the cytoplasm where the enzymes for purine metabolism are located. nih.govshimadzu.com If it is incorporated into nucleic acids, it would localize to the nucleus and mitochondria. Confocal laser scanning microscopy is a technique that could be used to investigate its subcellular distribution. nih.govresearchgate.net

Advanced Analytical Strategies for the Characterization and Quantification of 7 Methylazathioprine

Chromatographic Methodologies for 7-Methylazathioprine Analysis

Chromatographic techniques are fundamental for separating this compound from its parent compound, azathioprine (B366305), and other structurally similar metabolites found in complex biological matrices. While specific validated methods for this compound are not extensively documented in peer-reviewed literature, the principles and methods developed for other thiopurines provide a robust framework for its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of thiopurine metabolites due to its high resolution, sensitivity, and reproducibility. nih.govukm.my

The development of a reliable HPLC method for this compound would likely involve a reversed-phase approach, which is commonly used for the analysis of azathioprine and its other metabolites like 6-thioguanine (B1684491) (6-TG) and 6-methylmercaptopurine (B131649) (6-MMP). nih.govmdpi.com A C18 column is a typical choice for the stationary phase, offering effective separation based on hydrophobicity. nih.govresearchgate.net

Given the complex mixture of metabolites often present in biological samples, a gradient elution method is generally preferred over an isocratic one. A gradient method, which involves changing the mobile phase composition over time, allows for the effective separation of compounds with a wide range of polarities. mdpi.com For instance, a method could start with a high percentage of aqueous buffer and gradually increase the proportion of an organic solvent like methanol (B129727) or acetonitrile. nih.govmdpi.com This approach would be critical for resolving this compound from isomers such as 9-methylazathioprine. scribd.com Detection is typically achieved using a UV detector, as purine (B94841) analogs have strong absorbance in the UV spectrum. nih.gov

Method validation would be performed according to the International Conference on Harmonization (ICH) guidelines. cloudinary.com This process ensures the method is reliable for its intended purpose and involves assessing several key parameters, as detailed in the table below. uab.edu

Table 1: Key Parameters for HPLC Method Validation

Validation Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed using recovery studies on spiked samples. ukm.my
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). ukm.my
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. cloudinary.com

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |

This table outlines the essential validation characteristics as per ICH guidelines to ensure an analytical method is reliable and reproducible.

Optimization is a critical step to achieve the best possible separation. For this compound, this would involve fine-tuning several parameters to ensure adequate resolution from closely related compounds.

Mobile Phase Composition: The choice of organic solvent (acetonitrile or methanol) and the pH of the aqueous buffer are powerful tools for adjusting selectivity. mdpi.com For ionizable compounds like this compound, small changes in pH can significantly alter retention times and peak shapes.

Column: While C18 is common, other stationary phases could be explored to alter selectivity. Column temperature can also be adjusted to improve peak shape and change the elution order of compounds. cloudinary.com

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally improves separation but increases the run time. mdpi.com

Injection Volume: The volume of the sample injected must be optimized to ensure sufficient sensitivity without overloading the column, which can lead to poor peak shape. nih.gov

Table 2: Example HPLC Parameters for Analysis of Azathioprine Metabolites

Parameter Condition Reference
Column Waters Cortecs C18 (2.1 × 150 mm, 2.7 µm) nih.govresearchgate.net
Mobile Phase A 0.01 mol/L ammonium (B1175870) acetate (B1210297) and 0.2% acetic acid in water nih.govresearchgate.net
Mobile Phase B Methanol nih.govresearchgate.net
Flow Rate 0.45 mL/min nih.govresearchgate.net
Elution Type Gradient nih.govresearchgate.net
Detection UV (Wavelength dependent on specific metabolite) nih.govresearchgate.net

| Injection Volume | 10 µL | nih.gov |

This table presents a validated gradient HPLC method for the metabolites 6-thioguanine and 6-methylmercaptopurine, which could serve as a starting point for developing a method for this compound.

TLC is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for qualitative and semi-quantitative analysis. umass.eduijbcp.com HPTLC is an enhanced version of TLC that uses plates with smaller particle sizes, resulting in better resolution, higher sensitivity, and faster separations. ictsl.net These techniques are valuable for screening multiple samples in parallel. ijbcp.com The process involves spotting the sample on a plate (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. wisc.edu

The position of a compound on a developed TLC plate is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. ictsl.netumich.edu

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is characteristic for a given compound, stationary phase, and mobile phase system. ictsl.net It is inversely related to the strength of the interaction between the compound and the stationary phase; more polar compounds tend to have lower Rf values on polar adsorbents like silica gel. wisc.edu Currently, there are no published, specific Rf values for this compound.

Reversed-phase TLC (RP-TLC), using a nonpolar stationary phase, can be used to estimate the lipophilicity of a compound. By measuring retention in mobile phases with varying compositions (e.g., different water/organic solvent ratios), a retention parameter (Rm0) can be determined by extrapolation. This Rm0 value can then be correlated with the compound's partition coefficient (logP), a key measure of lipophilicity.

Development and Validation of Isocratic and Gradient HPLC Methods for this compound

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for this compound

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique used to identify compounds by measuring their mass-to-charge ratio (m/z). bioanalysis-zone.com When coupled with a separation technique like liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity for the quantification of metabolites in complex biological samples. mdpi.combiognosys.com

An LC-MS method would be the gold standard for analyzing this compound. High-resolution mass spectrometry (HRMS) would be capable of determining the compound's exact mass, allowing for the confirmation of its elemental composition (C₁₀H₉N₇O₂S). bioanalysis-zone.comvulcanchem.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting a selected precursor ion and analyzing its product ions. This technique, often performed in Selected Reaction Monitoring (SRM) mode, is ideal for precise quantification, even at very low concentrations. mdpi.com

A 1972 study on related 7-methylpurine nucleosides noted a characteristic oxygen incorporation reaction that can occur during the trimethylsilylation derivatization step, a consideration for any analysis involving such sample preparation. nih.gov More recent data provides predicted collision cross-section (CCS) values for this compound, which are important for methods utilizing ion mobility spectrometry, a technique that separates ions based on their size and shape in the gas phase. vulcanchem.com

Table 3: Predicted Collision Cross-Sections (CCS) for this compound

Adduct Form m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺ 293.06896 154.8
[M+Na]⁺ 315.05090 169.8

Data sourced from VulcanChem. vulcanchem.com These values are crucial for identification in ion mobility-mass spectrometry analyses.

Targeted and Untargeted Mass Spectrometry Approaches for this compound and its Metabolites

Mass spectrometry (MS) has become an indispensable tool for the analysis of pharmaceutical compounds and their metabolites due to its high sensitivity and specificity. americanpharmaceuticalreview.com Both targeted and untargeted MS approaches are utilized in the study of this compound.

Targeted Mass Spectrometry:

Targeted approaches, such as selected reaction monitoring (SRM) using a triple quadrupole mass spectrometer, are employed for the precise quantification of this compound and its known metabolites. thermofisher.com This method offers high sensitivity and a wide dynamic range, making it suitable for clinical research applications. thermofisher.com The process typically involves protein precipitation from the biological matrix (e.g., serum or plasma), followed by dilution and injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. thermofisher.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and its internal standard, ensuring accurate and precise measurement. thermofisher.comnih.gov

Untargeted Mass Spectrometry:

Untargeted metabolomics, on the other hand, aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including previously unknown metabolites of this compound. nih.gov This is often achieved using high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems. americanpharmaceuticalreview.comlabmanager.com These instruments provide accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. americanpharmaceuticalreview.com Data-dependent acquisition (DDA) is a common mode of operation where the instrument automatically selects the most intense precursor ions for fragmentation, providing structural information. frontiersin.org This approach is invaluable for identifying novel metabolites and understanding the broader metabolic impact of this compound.

A typical workflow for both approaches involves:

Sample Preparation: Extraction of analytes from the biological matrix.

Chromatographic Separation: Separation of analytes using liquid chromatography to reduce matrix effects and separate isomers.

Mass Spectrometry Analysis: Ionization of the analytes and measurement of their mass-to-charge ratio.

Application of Tandem Mass Spectrometry (MS/MS) and Multistage Fragmentation for this compound Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. nih.govlcms.cz It involves multiple stages of mass analysis, typically within a single instrument. nih.govlcms.cz

In a typical MS/MS experiment:

Precursor Ion Selection: The first mass analyzer selects the ion of interest, in this case, the protonated or deprotonated this compound molecule. lcms.cz

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by colliding it with an inert gas in a collision cell. nih.govlcms.cz

Product Ion Analysis: The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. lcms.cz

The fragmentation pattern, or product ion spectrum, is unique to the structure of the molecule and serves as a "fingerprint" for identification. lcms.cz By analyzing the masses of the fragment ions, researchers can deduce the structure of the parent molecule. High-resolution MS/MS provides even greater detail by allowing for the determination of the elemental composition of the fragment ions. americanpharmaceuticalreview.com

Multistage fragmentation (MSn) takes this process a step further by allowing for the isolation and fragmentation of a specific product ion. This iterative process can provide highly detailed structural information, which is particularly useful for distinguishing between isomers and identifying the sites of metabolic modification.

Method Validation and Quality Control in this compound Analytical Assays

To ensure the reliability and accuracy of analytical data, methods for quantifying this compound must undergo rigorous validation. scielo.br Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application. waters.com Key validation parameters are discussed below.

Evaluation of Selectivity, Accuracy, and Precision in this compound Quantification

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic retention time and the specificity of the monitored mass transitions.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples with known concentrations of this compound and calculating the percentage bias between the nominal and measured concentrations. thermofisher.com For many bioanalytical methods, an acceptance criterion for accuracy is often within ±15% of the nominal value (or ±20% at the lower limit of quantification). coresta.org

Precision: Precision describes the closeness of repeated measurements of the same sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.gov Precision is evaluated at two levels:

Intra-day precision (repeatability): The precision of measurements made within a single day. nih.gov

Inter-day precision (intermediate precision): The precision of measurements made on different days, often by different analysts or using different equipment. europa.eu CV values for precision are generally expected to be less than 15% (or 20% at the lower limit of quantification). thermofisher.com

Determination of Limits of Detection (LOD) and Quantification (LOQ) for this compound

Limit of Detection (LOD): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. ddtjournal.net It is often determined by analyzing a series of low-concentration samples and is sometimes estimated based on a signal-to-noise ratio of 3:1. ddtjournal.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound that can be measured with acceptable accuracy and precision. ddtjournal.net It is a critical parameter for assays used to measure low levels of the compound. europa.eu The LOQ is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or is established as the lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision. ddtjournal.netnih.gov

The following table summarizes typical approaches for determining LOD and LOQ:

ParameterCommon Determination MethodsTypical Signal-to-Noise (S/N) Ratio
LOD Based on the standard deviation of the blank or the regression line of the calibration curve.3:1
LOQ Based on the standard deviation of the blank or the regression line of the calibration curve.10:1

Table 1: Common methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). ddtjournal.net

Robustness and Inter-laboratory Reproducibility of this compound Assays

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or column temperature. europa.eu Robustness studies are important to ensure that the method is reliable under typical day-to-day operational variations. europa.eu

Inter-laboratory Reproducibility: This assesses the consistency of results obtained when the same method is performed in different laboratories. nih.gov It is a crucial parameter for standardizing assays across multiple research centers or for large-scale clinical studies. nih.gov Inter-laboratory comparisons, or ring trials, involve analyzing the same set of samples in multiple laboratories and comparing the results. altex.orgeuropa.eu Factors that can affect reproducibility include differences in instrumentation, reagent sources, and analyst technique. nih.govnih.gov Achieving good inter-laboratory reproducibility often requires a standardized protocol and the use of common reference materials. coresta.orgnih.gov

Integration of Multi-Omics Approaches for Comprehensive this compound Pathway Analysis

A comprehensive understanding of the biological effects of this compound requires looking beyond the compound itself and its immediate metabolites. Multi-omics approaches integrate data from different "omics" levels—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of the biological pathways affected by the compound. nih.govfrontiersin.orgmdpi.com

By combining these different data types, researchers can:

Identify genetic variations (genomics) that influence the metabolism of this compound.

Measure changes in gene expression (transcriptomics) that result from exposure to the compound.

Quantify alterations in protein levels (proteomics) that are downstream of the changes in gene expression.

Profile the broader metabolic changes (metabolomics) that occur in response to this compound administration.

The integration of these multi-omics datasets can be achieved through various computational and statistical methods, including network analysis and machine learning. frontiersin.orgresearchgate.net This systems biology approach allows for the construction of detailed models of the metabolic and signaling pathways involving this compound, leading to a more complete understanding of its mechanism of action and potential effects. frontiersin.org

Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Research Data

A comprehensive article detailing the structural elucidation and advanced spectroscopic characterization of the chemical compound this compound cannot be generated at this time. Despite extensive searches for primary research literature and publicly accessible analytical data, specific experimental and computational findings required to populate the requested detailed outline are not available in the public domain.

While the existence of this compound as a chemical entity is confirmed through its Chemical Abstracts Service (CAS) number, 302840-04-6, and its availability as a reference standard from chemical suppliers, the detailed research findings necessary for a thorough scientific article remain proprietary or unpublished in accessible scientific journals. The required data includes Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption data, crystallographic parameters, and computational modeling results.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Methylazathioprine

Computational Chemistry and Molecular Modeling:No computational studies focused on predicting or validating the structure of this compound were found in the searched literature. Such studies would provide theoretical insights into the molecule's geometry, electronic properties, and spectroscopic characteristics.

Mechanistic Research Paradigms for 7 Methylazathioprine in Biological Systems in Vitro Focus

Enzymatic Interaction Studies of 7-Methylazathioprine with Purine (B94841) Metabolic Enzymes

This compound, a methylated derivative of the purine analogue azathioprine (B366305), is structurally designed to interact with the complex machinery of purine metabolism. vulcanchem.comjrespharm.com While specific kinetic studies detailing its interaction with the full spectrum of purine metabolic enzymes are not extensively documented in public literature, its mechanism is largely inferred from its structural similarity to azathioprine and other purine antimetabolites. vulcanchem.comnih.gov The metabolic pathways for purines are critical for cell proliferation and are broadly divided into de novo synthesis and salvage pathways. frontiersin.orgnih.gov

Purine antimetabolites typically function by being converted into fraudulent nucleotides by enzymes in these pathways. nih.gov These altered nucleotides can then inhibit key enzymatic steps required for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the building blocks of nucleic acids. nih.gov

Key enzymatic players in purine metabolism that are potential interaction points for this compound and its metabolites include:

Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This salvage pathway enzyme is crucial for recycling hypoxanthine (B114508) and guanine (B1146940). frontiersin.org Azathioprine's metabolites are known substrates for HPRT, leading to the formation of cytotoxic thiopurine nucleotides. It is plausible that this compound or its derivatives could also interact with HPRT.

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes a rate-limiting step in the de novo synthesis of guanine nucleotides. nih.gov It is a known target for immunosuppressive drugs like mycophenolate mofetil, which also interferes with purine synthesis. wikipedia.org Inhibition of IMPDH by metabolites of this compound would lead to the depletion of guanosine triphosphate (GTP), affecting cellular regulation and nucleic acid synthesis. nih.gov

The central paradigm is that this compound, like its parent compound, acts as a competitive inhibitor within the purine biosynthesis pathway once metabolized. vulcanchem.com

Cellular Bioactivity Assays and Pathways Affected by this compound in Cultured Cell Lines

Cell-based assays, or in vitro studies using cultured cell lines, are fundamental for elucidating the biological activity of a compound. These assays allow for the investigation of cytotoxicity, biological activity, and biochemical mechanisms in a controlled environment. For a compound like this compound, which is classified as a purine antimetabolite, cellular assays are designed to quantify its impact on cell health, proliferation, and the specific metabolic and signaling pathways it perturbs. jrespharm.comnih.gov

The primary pathway affected by purine antimetabolites is nucleotide biosynthesis, which has a direct downstream effect on cell division and survival. nih.govfrontiersin.org Assays using cancer cell lines, which are characterized by unrestricted proliferation and high demand for nucleotides, are particularly sensitive to agents that disrupt purine metabolism. frontiersin.org While specific data on this compound's performance in a wide array of cell lines is limited in publicly accessible research, its activity is predicated on the established mechanism of its class. The expected outcome in such assays would be a reduction in cell viability and proliferation, particularly in rapidly dividing cells.

The core mechanism of action for purine antimetabolites is the disruption of DNA and RNA synthesis. jrespharm.comnih.gov This interference occurs through a dual mechanism:

Inhibition of de novo Purine Synthesis: As discussed previously, metabolites of the compound can inhibit key enzymes in the purine synthesis pathway. This leads to a depletion of the intracellular pool of legitimate purine ribonucleotides (ATP and GTP), which are essential precursors for both DNA and RNA synthesis. nih.gov

Incorporation into Nucleic Acids: The fraudulent thiopurine nucleotides created from the metabolism of the drug can be incorporated into growing DNA and RNA strands by DNA and RNA polymerases. nih.govebsco.com The presence of these abnormal bases can trigger DNA damage responses, inhibit further chain elongation, and result in the production of non-functional RNA transcripts, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Therefore, the primary effect of this compound at the cellular level is the interruption of the fundamental processes of genetic replication and transcription, which are vital for cell survival and proliferation. ebsco.com

While direct molecular targets of this compound remain to be fully characterized, they can be inferred from its classification as a purine antimetabolite. vulcanchem.com The ultimate "targets" are the nucleic acids, DNA and RNA, whose synthesis and integrity are compromised. However, the direct interacting molecules are the enzymes within the purine metabolic pathway that either process the compound into its active form or are inhibited by its metabolites.

Based on the known pharmacology of azathioprine and other purine analogues, the following are considered potential molecular targets.

Table 1: Potential Molecular Targets of this compound

Target Class Potential Specific Target Postulated Interaction Effect
Purine Metabolic Enzymes Hypoxanthine-guanine phosphoribosyltransferase (HPRT) Metabolizes the compound into fraudulent, cytotoxic nucleotides. frontiersin.org
Inosine monophosphate dehydrogenase (IMPDH) Inhibited by metabolites, leading to depletion of guanine nucleotides. nih.gov
PRPP Amidotransferase Potential inhibition at the first committed step of de novo purine synthesis. wikipedia.org
Nucleic Acid Polymerases DNA Polymerases Incorporation of fraudulent nucleotides into DNA, causing chain termination and damage. nih.gov

The investigation into these targets often involves cellular assays where specific enzymes are overexpressed or knocked down to observe changes in the compound's cytotoxicity, or direct enzymatic assays with purified proteins.

Effects of this compound on Cellular Biosynthesis Processes (e.g., DNA/RNA Synthesis)

Pharmacological Characterization of this compound at a Molecular Level

The pharmacological profile of a drug is intrinsically linked to its physicochemical properties. For this compound, key characteristics like lipophilicity and molecular structure dictate its absorption, distribution, and interaction with molecular targets.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's ability to cross biological membranes. In a study using thin-layer chromatography, the lipophilicity of several purine derivatives was determined. This compound was found to be the most lipophilic compound among those tested, which included 6-mercaptopurine (B1684380), azathioprine, and 6-methylmercaptopurine (B131649). researchgate.netresearchgate.net Its higher lipophilicity compared to its parent compound, azathioprine, may influence its cellular uptake and distribution.

A detailed molecular characterization provides the foundation for understanding its biological activity.

Table 2: Physicochemical and Structural Properties of this compound

Property Value / Description Source
Molecular Formula C₁₀H₉N₇O₂S vulcanchem.com
Molecular Weight 291.29 g/mol vulcanchem.com
Structure A purine core linked to a nitroimidazole moiety via a sulfonium (B1226848) bridge, with a methyl group at the 7-position of the purine ring. vulcanchem.com
CAS Registry Number 302840-04-6 vulcanchem.com
Lipophilicity (Rm0) -0.64 (Experimentally determined value, indicating highest lipophilicity in its tested group) researchgate.net
Predicted Collision Cross-Section (CCS) [M+H]⁺ 154.8 Ų vulcanchem.com

| Predicted Collision Cross-Section (CCS) [M+Na]⁺ | 169.8 Ų | vulcanchem.com |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-mercaptopurine
6-methylmercaptopurine
Adenosine monophosphate (AMP)
Allopurinol
Azathioprine
Guanosine monophosphate (GMP)
Guanosine triphosphate (GTP)
Hypoxanthine
Mycophenolate mofetil
Uric acid

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of this compound studies while ensuring clarity?

  • Answer : Use the IMRaD (Introduction, Methods, Results, Discussion) structure. Emphasize novel methodologies (e.g., novel synthetic routes) in the abstract and introduction. Limit figures to 3–4 key visuals (e.g., mechanistic diagrams, dose-response plots) and avoid redundant data .

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